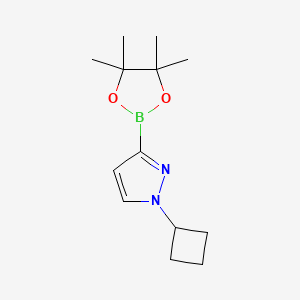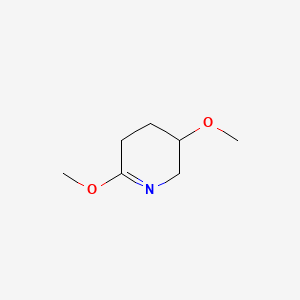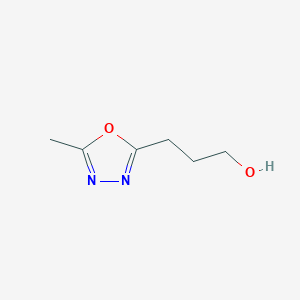![molecular formula C7H6BNO2S B15297776 Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
Benzo[d]thiazol-4-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d]thiazol-4-ylboronic acid is a heterocyclic compound that contains both a benzothiazole ring and a boronic acid functional group The benzothiazole ring is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contains both sulfur and nitrogen atoms The boronic acid group is characterized by the presence of a boron atom bonded to two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-4-ylboronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate can then be subjected to borylation reactions to introduce the boronic acid group. The reaction conditions often involve the use of palladium catalysts and boron reagents such as bis(pinacolato)diboron under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors, more efficient catalysts, and optimized reaction conditions to increase yield and reduce production costs .
化学反应分析
Types of Reactions
Benzo[d]thiazol-4-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, aryl or vinyl halides, and base such as potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzothiazoles.
Substitution: Biaryl compounds or other substituted benzothiazoles.
科学研究应用
Benzo[d]thiazol-4-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of Benzo[d]thiazol-4-ylboronic acid depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to therapeutic effects. The benzothiazole ring can also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Benzo[d]thiazol-4-ylboronic acid can be compared with other boronic acid-containing compounds and benzothiazole derivatives:
Similar Compounds: Benzothiazole, phenylboronic acid, and benzothiazol-2-ylboronic acid.
Uniqueness: The combination of the benzothiazole ring and boronic acid group in this compound provides unique chemical properties, such as the ability to participate in both aromatic and boron-based reactions. This makes it a versatile compound for various applications.
属性
分子式 |
C7H6BNO2S |
|---|---|
分子量 |
179.01 g/mol |
IUPAC 名称 |
1,3-benzothiazol-4-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H |
InChI 键 |
SHSQZIGLISBBRG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)SC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)

![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)



![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)

